molecular formula C16H12ClN3O B13134908 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B13134908
M. Wt: 297.74 g/mol
InChI Key: YURDZIXNXNAEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group at position 3, a phenyl group at position 1, and a carboxamide group at position 5 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One common method is the reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst, such as acetic acid, to form the corresponding hydrazone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce amine-substituted pyrazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound has a similar structure but lacks the carboxamide group.

    3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide: This is an isomer with the carboxamide group at a different position on the pyrazole ring.

    3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of the carboxamide group at position 5 of the pyrazole ring in 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide imparts unique chemical and biological properties to the compound. This functional group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to molecular targets and its overall biological activity .

Properties

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C16H12ClN3O/c17-12-8-6-11(7-9-12)14-10-15(16(18)21)20(19-14)13-4-2-1-3-5-13/h1-10H,(H2,18,21)

InChI Key

YURDZIXNXNAEJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.